molecular formula C9H7FO3 B8684844 1,4-Benzodioxin-6-carboxaldehyde, 8-fluoro-2,3-dihydro-

1,4-Benzodioxin-6-carboxaldehyde, 8-fluoro-2,3-dihydro-

Cat. No. B8684844
M. Wt: 182.15 g/mol
InChI Key: ZTQLIJKXJZMVIV-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-6-carboxaldehyde, 8-fluoro-2,3-dihydro- is a useful research compound. Its molecular formula is C9H7FO3 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Benzodioxin-6-carboxaldehyde, 8-fluoro-2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzodioxin-6-carboxaldehyde, 8-fluoro-2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde

InChI

InChI=1S/C9H7FO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2

InChI Key

ZTQLIJKXJZMVIV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2F)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-4,5-dihydroxybenzaldehyde (0.66 g, 4.2 mmol) in DMF (30 ml) was added potassium carbonate (1.15 g, 8.3 mmol) and 1,2-dibromoethane (0.72 ml, 8.3 mmol) and the resultant mixture was heated to 80° C. for 18 h before the solvent was removed under reduced pressure. The reaction mixture was then treated with dichloromethane and water. The aqueous phase was extracted twice with dichloromethane and the combined organic phases were dried and the solvent was removed under reduced pressure to give the desired compound as a cream solid (0.73 g, 95%).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

3-fluoro-4,5-dihydroxybenzaldehyde (0.9 g; 5.7 mmol) and cesium carbonate (4.6 g; 14.2 mmol) were stirred in DMF (15 ml) at room temperature for 15 min. 1,2 Dibromoethane (638 μl; 7.4 mmol) was added and reaction mixture was stirred at 80° C. for 2.5 h and then diluted with dichloromethane (100 ml). The mixture was washed with water (2×50 ml), 10% aqueous citric acid (50 ml), brine (50 ml), dried over sodium sulfate and evaporated to dryness to yield 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (0.9 g; 87% yield). 1H NMR (400 MHz, CD3OD) δ 9.74 (d, 1H), 7.25 (m, 2H), 4.37 (m, 4H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
638 μL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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